

Tiamulin B: A Comprehensive Technical Guide to its Molecular Targets

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Compound of Interest

Compound Name: *tiamulin B*

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Introduction

Tiamulin is a semi-synthetic pleuromutilin antibiotic used in veterinary medicine.^{[1][2][3]} Its efficacy stems from its ability to inhibit bacterial protein synthesis.^{[1][2][4][5]} This document provides a detailed overview of the molecular targets of tiamulin, its mechanism of action, and the experimental methodologies used to elucidate these interactions.

Primary Molecular Target: The Bacterial Ribosome

The principal molecular target of tiamulin is the 50S subunit of the bacterial ribosome.^{[2][6][7]} Specifically, it binds to the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation during protein synthesis.^{[1][4][5][8]}

Mechanism of Action

Tiamulin exhibits a bacteriostatic effect at typical concentrations by inhibiting protein synthesis.^{[6][7]} At higher concentrations, it can be bactericidal.^{[6][7]} The binding of tiamulin to the PTC sterically hinders the correct positioning of the acceptor (A) and donor (P) sites of transfer RNA (tRNA) molecules.^{[1][4][8]} This interference prevents the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.^{[7][8]} Tiamulin's binding produces biochemically inactive initiation complexes, further preventing protein synthesis.^[7]

Binding Site and Molecular Interactions

Crystallographic studies have revealed the precise binding site of tiamulin within the PTC of the 50S ribosomal subunit.^{[8][9]} The tricyclic mutilin core of tiamulin is situated in a hydrophobic pocket at the A-tRNA binding site.^{[8][9]} The drug's extension partially overlaps with the P-tRNA binding site.^[8]

Key interactions have been identified with specific nucleotides of the 23S rRNA:

- The mutilin core stacks against the bases of G2061 and C2452, and the ribose of G2505.^[9]
- Chemical footprinting experiments have shown altered reactivity of nucleotides A2058, A2059, U2506, U2584, and U2585 in the presence of tiamulin, confirming its binding at the PTC.^[10]

Binding of tiamulin induces conformational changes in the ribosome, including slight movements of nucleotides A2451 and C2452.^[9]

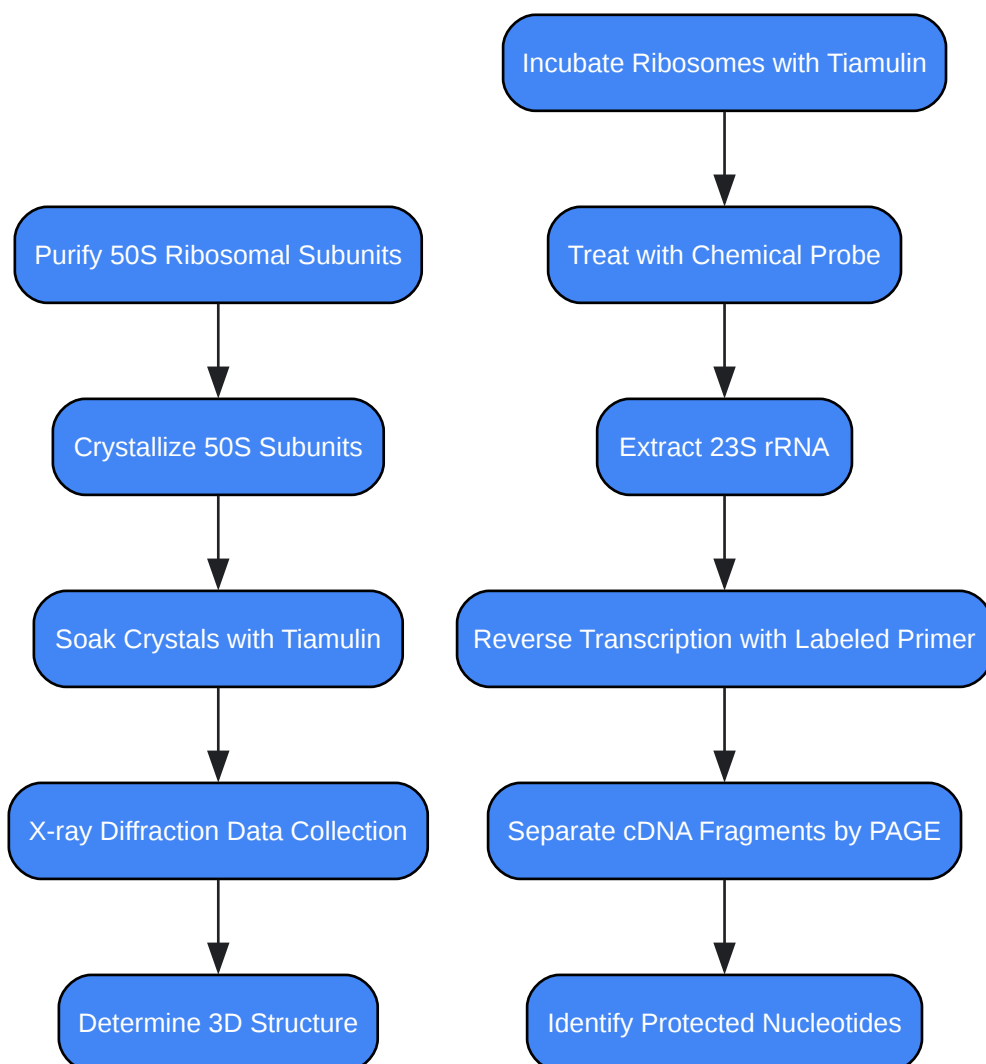
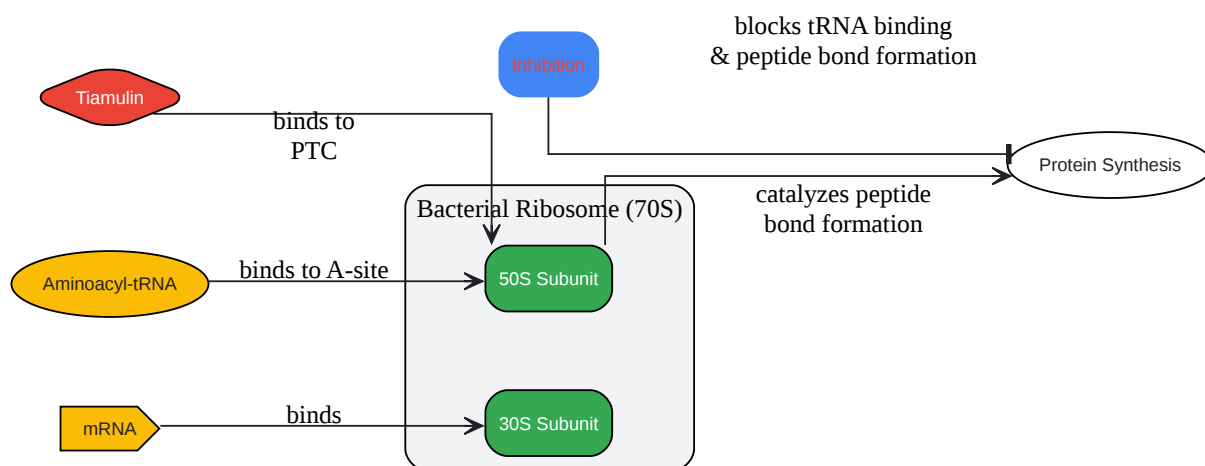
Quantitative Data on Tiamulin-Target Interactions

While the primary mode of action is well-characterized, specific quantitative binding data is not extensively detailed in the provided search results. However, some inhibitory concentrations have been reported in cell-based assays.

Cell Line	IC50 Range (µg/mL)	Reference
SH-SY5Y	2.1 to >200	^[1]
HepG2	13.9 to 39.5	^[1]
HEK-293	8.5 to 76.9	^[1]

Signaling Pathway of Tiamulin's Action

The following diagram illustrates the inhibitory effect of tiamulin on bacterial protein synthesis.



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